molecular formula C20H19N5O2S B2792810 N1-(pyridin-3-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 941884-19-1

N1-(pyridin-3-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No.: B2792810
CAS No.: 941884-19-1
M. Wt: 393.47
InChI Key: IVNGBTPGFAWFBU-UHFFFAOYSA-N
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Description

N1-(pyridin-3-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide ( 941884-19-1) is a synthetic organic compound with a molecular formula of C20H19N5O2S and a molecular weight of 393.5 g/mol . This molecule features a complex architecture containing a 4,6-dihydro-2H-thieno[3,4-c]pyrazole core structure, which is of significant interest in medicinal chemistry and drug discovery research. The compound incorporates an oxalamide bridge connecting two pharmacophoric units: a pyridin-3-ylmethyl group and a 2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol system, creating a multifunctional chemical entity valuable for structure-activity relationship studies . Compounds with similar thienopyrazole scaffolds have demonstrated potential in various biomedical research areas, including investigations of protein kinase inhibition . The presence of both hydrogen bond donor and acceptor groups in the oxalamide linkage, along with the electron-rich heteroaromatic systems, suggests potential for targeted molecular interactions in biochemical systems. Researchers utilize this compound primarily as a reference standard, synthetic intermediate, or biological probe in pharmaceutical development and biochemical screening programs. This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and implement appropriate safety precautions when handling this material.

Properties

IUPAC Name

N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-5-2-3-7-17(13)25-18(15-11-28-12-16(15)24-25)23-20(27)19(26)22-10-14-6-4-8-21-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNGBTPGFAWFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to enhance yield and purity?

  • Methodological Answer : The synthesis involves cyclization of thiophene derivatives with hydrazines to form the thieno[3,4-c]pyrazole core, followed by oxalamide coupling. Key parameters include:
  • Temperature : Maintain 60–80°C during cyclization to prevent side reactions.
  • Solvent : Use dry dimethyl sulfoxide (DMSO) or acetonitrile to avoid hydrolysis .
  • Catalysts : Employ palladium catalysts for Suzuki-Miyaura cross-coupling (if applicable) .
  • Reaction Time : Monitor via TLC; typical cyclization requires 6–8 hours .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer : A combination of techniques is recommended:
Technique Parameters Purpose Reference
NMR Spectroscopy ¹H (400 MHz), ¹³C (100 MHz) in DMSO-d₆Confirm backbone structure and substituents
Mass Spectrometry ESI-MS (positive mode)Verify molecular weight (±1 Da accuracy)
HPLC C18 column, acetonitrile/water (70:30)Assess purity (>95% for biological assays)

Q. How do substituents (e.g., o-tolyl, pyridinylmethyl) influence the compound’s chemical stability?

  • Methodological Answer :
  • Electron-donating groups (e.g., o-tolyl’s methyl): Enhance stability of the thienopyrazole ring by reducing electrophilic susceptibility .
  • Pyridinylmethyl group : Increases solubility in polar solvents (e.g., DMSO) but may promote hydrolysis under acidic conditions. Stability tests (pH 3–9 buffers, 37°C) are advised .

Advanced Research Questions

Q. How can computational modeling predict target binding modes, and what experimental validation is required?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with kinases (e.g., JAK2 or EGFR). Focus on hydrogen bonding with the oxalamide moiety and hydrophobic interactions with the thienopyrazole core .
  • Validation : Compare docking scores with in vitro kinase inhibition assays (IC₅₀ values). Discrepancies >10-fold suggest model refinement (e.g., incorporating solvation effects) .

Q. What strategies resolve contradictions in reported biological activity across cell-based assays?

  • Methodological Answer :
  • Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to rule out off-target effects at high doses.
  • Cell Line Variability : Use isogenic lines (e.g., wild-type vs. kinase-deficient) to confirm target specificity .
  • Metabolic Stability : Assess liver microsome degradation; poor stability in some assays may explain activity loss .

Q. How can structure-activity relationship (SAR) studies improve potency against a specific enzyme target?

  • Methodological Answer :
  • Core Modifications : Replace the o-tolyl group with p-fluorophenyl to enhance hydrophobic binding (see analogue data in ).
  • Side Chain Optimization : Introduce a sulfonyl group to the pyridinylmethyl moiety for stronger hydrogen bonding (tested in ).
  • Activity Cliffs : Use Free-Wilson analysis to identify non-linear SAR trends .

Data Contradiction Analysis

Q. Why might enzyme inhibition assays show non-specific activity despite high computational binding scores?

  • Methodological Answer :
  • Aggregation : Test for colloidal aggregation using detergents (e.g., 0.01% Triton X-100). Aggregates can non-specifically inhibit enzymes .
  • Redox Activity : Perform a glutathione reactivity assay; thienopyrazole derivatives may act as redox cyclers in vitro .
  • Metal Chelation : Use ICP-MS to check for metal contamination (e.g., Zn²⁺), which can artificially inhibit metalloenzymes .

Mechanistic Studies

Q. What experimental approaches elucidate the compound’s mechanism of action when proteomic data is inconclusive?

  • Methodological Answer :
  • Chemical Proteomics : Use immobilized compound pull-downs with mass spectrometry to identify binding partners .
  • Phosphoproteomics : Treat cells and analyze phosphorylation changes (e.g., via LC-MS/MS) to map signaling pathways .
  • CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal targets .

Chemical Reactivity

Q. Under what conditions does the oxalamide linkage undergo hydrolysis, and how can this be mitigated?

  • Methodological Answer :
  • pH Sensitivity : Hydrolysis accelerates at pH < 4 or > 10. Use buffered solutions (pH 6–8) for biological assays .
  • Stabilizers : Add 1% polyethylene glycol (PEG-400) to formulations to reduce water accessibility .

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